molecular formula C13H18N6O2 B2758456 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2320174-06-7

1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2758456
CAS RN: 2320174-06-7
M. Wt: 290.327
InChI Key: AURXESAAENTWOC-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea” is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled, along with their diverse pharmacological activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is its potency and selectivity for G9a. This allows for the specific inhibition of G9a without affecting other histone methyltransferases. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo. Another limitation is the lack of studies on its toxicity and pharmacokinetics, which are important factors for its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Additionally, the development of more potent and selective inhibitors of G9a could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex process that involves several steps. The first step is the synthesis of the pyridazine ring, which is achieved by reacting 2,6-dichloropyridazine with sodium methoxide in methanol. The second step involves the synthesis of the triazole ring, which is achieved by reacting 1,2,4-triazole with 2-chloro-6-methoxy-pyridazine in the presence of a base. The final step involves the coupling of the pyridazine-triazole intermediate with the cyclopentylamine and the urea moiety to form this compound.

Scientific Research Applications

1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the replication of the Zika virus.

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Cellular Effects

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .

Molecular Mechanism

This compound is a novel CDK2 inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

properties

IUPAC Name

1-cyclopentyl-3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-21-12-7-6-10-16-17-11(19(10)18-12)8-14-13(20)15-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXESAAENTWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)NC3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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